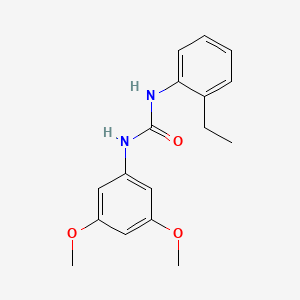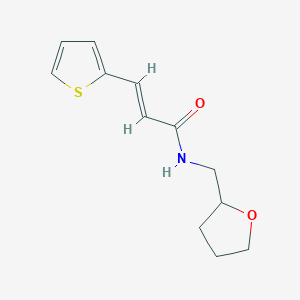
N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride, also known as Brucine hydrochloride, is a chemical compound that has been used in scientific research for various purposes. Brucine hydrochloride is a white crystalline powder that is soluble in water and ethanol.
Mécanisme D'action
The mechanism of action of N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride hydrochloride is related to its ability to inhibit the neurotransmitter glycine. Glycine is an inhibitory neurotransmitter that is involved in the regulation of neuronal activity. This compound hydrochloride binds to the glycine receptor and prevents the binding of glycine, which leads to an increase in neuronal activity.
Biochemical and physiological effects:
This compound hydrochloride has been shown to have various biochemical and physiological effects. One of the main effects of this compound hydrochloride is its ability to inhibit the neurotransmitter glycine. This leads to an increase in neuronal activity, which can have various physiological effects. This compound hydrochloride has also been shown to have an analgesic effect, which makes it useful in the study of pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride hydrochloride has several advantages for lab experiments. One of the main advantages is its ability to inhibit the neurotransmitter glycine, which makes it useful in the study of the nervous system. This compound hydrochloride is also relatively stable, which makes it easy to handle in the lab. However, there are also some limitations to the use of this compound hydrochloride in lab experiments. One of the main limitations is its toxicity, which can make it difficult to work with.
Orientations Futures
There are several future directions for the use of N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride hydrochloride in scientific research. One of the main directions is in the study of pain perception and the modulation of pain signals. This compound hydrochloride has been shown to have an analgesic effect, which makes it useful in the development of new pain medications. Another direction is in the study of the nervous system. This compound hydrochloride has been shown to have an inhibitory effect on the neurotransmitter glycine, which makes it useful in the study of neuronal activity.
Conclusion:
This compound hydrochloride is a chemical compound that has been used in scientific research for various purposes. It is synthesized by reacting this compound with hydrochloric acid and has been shown to have an inhibitory effect on the neurotransmitter glycine. This compound hydrochloride has several advantages for lab experiments, but also has some limitations due to its toxicity. There are several future directions for the use of this compound hydrochloride in scientific research, including the study of pain perception and the modulation of pain signals, and the study of the nervous system.
Méthodes De Synthèse
N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride hydrochloride can be synthesized by reacting this compound with hydrochloric acid. This compound is a natural alkaloid that is found in the seeds of Strychnos nux-vomica. The reaction between this compound and hydrochloric acid produces this compound hydrochloride, which is a more stable form of this compound.
Applications De Recherche Scientifique
N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride hydrochloride has been used in scientific research for various purposes. One of the main applications of this compound hydrochloride is in the study of the nervous system. This compound hydrochloride has been shown to have an inhibitory effect on the neurotransmitter glycine, which is involved in the regulation of neuronal activity. This compound hydrochloride has also been used in the study of pain perception and the modulation of pain signals.
Propriétés
IUPAC Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopentanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-2-17-14-8-7-12(15)9-11(14)10-16-13-5-3-4-6-13;/h7-9,13,16H,2-6,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULLVIZBAOKCJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CNC2CCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-bromophenyl)-1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5291032.png)
![N-(3-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B5291043.png)
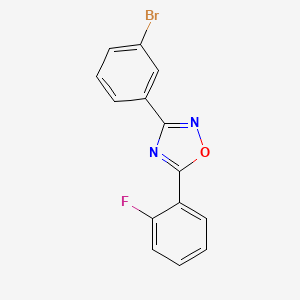
![N-[2-(2-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5291055.png)
![2-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5291058.png)
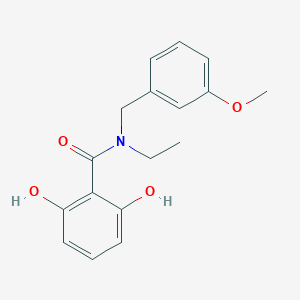
![2-[2-(2,4-dichlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5291085.png)
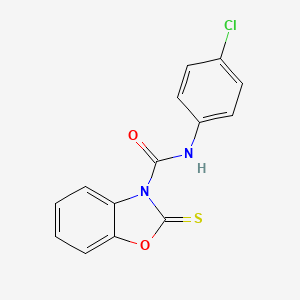

![2-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B5291096.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-(2-fluorophenyl)-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5291101.png)

